molecular formula C7H7BrO2S B3195336 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 897922-06-4

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B3195336
CAS RN: 897922-06-4
M. Wt: 235.10 g/mol
InChI Key: KDSOGKRKOMFASM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine, also known as BDD, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a thieno[3,4-b][1,4]dioxine ring system with a bromomethyl group attached to it. This compound has been studied extensively for its potential use as a building block for the synthesis of new drugs and materials.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane leads to the formation of 2,3-dihydrothieno[3,4-b][1,4]dioxine-derivative, indicating its utility in synthesizing new chemical compounds (Holzer, Schmid, & Slatin, 1994).

Application in Electrochromics and Polymers

  • 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is used in the synthesis of various electrochromic polymers. These include polymers such as poly(3,4-alkylenedioxythiophene) derivatives, which demonstrate potential for fast electrochromic applications with high-contrast ratios (Kumar et al., 1998).

Material Properties and Applications

  • The compound is integral in studying the solid-state characteristics of related substances. For example, its derivative, EDOTacid, was analyzed for its crystalline structure and physical properties, enhancing its application potential in various domains (Subramanian, Rowland, Yap, & Martin, 2019).
  • Another study highlighted the synthesis and electrochromic properties of a polymer based on 3,4-ethylenedioxythiophene with bromomethyl pendant groups, which showed potential in electrochromic applications (Chen, Yang, Qu, Zhao, & Zou, 2018).

Future Directions

The future directions for research on “2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments would be beneficial .

properties

IUPAC Name

3-(bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSOGKRKOMFASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718774
Record name 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

CAS RN

897922-06-4
Record name 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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